1-(4-Bromo-3-methylphenyl)ethanol

Vue d'ensemble

Description

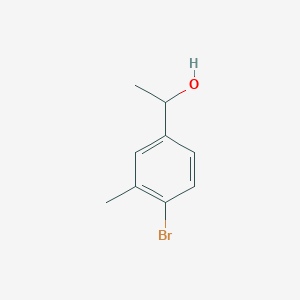

1-(4-Bromo-3-methylphenyl)ethanol is a secondary alcohol with the molecular formula C₉H₁₁BrO (calculated molecular weight: 215.09 g/mol). It features a bromine substituent at the para position and a methyl group at the meta position on the benzene ring, with an ethanol group attached to the carbon bearing the hydroxyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Bromo-3-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol . The reaction typically proceeds at room temperature and yields the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Bromo-3-methylphenyl)ethanol undergoes various chemical reactions, including:

Reduction: The reduction of 1-(4-Bromo-3-methylphenyl)ethanone to this compound using sodium borohydride has been mentioned earlier.

Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 1-(4-Bromo-3-methylphenyl)ethanone.

Reduction: this compound.

Substitution: Products depend on the nucleophile used, such as 1-(4-Amino-3-methylphenyl)ethanol when using an amine.

Applications De Recherche Scientifique

Organic Synthesis

1-(4-Bromo-3-methylphenyl)ethanol serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitutions and reductions—makes it an essential building block in organic chemistry. It can be utilized to create derivatives with different functional groups, expanding the scope for further chemical exploration.

Medicinal Chemistry

Research into the pharmacological properties of this compound is ongoing. Preliminary studies suggest potential applications in:

- Anticancer Research : The compound has been investigated for its effects on cancer cell lines, showing promise in inhibiting cell proliferation.

- Neurological Studies : Given its ability to penetrate the blood-brain barrier, it is being explored for its effects on neurological disorders, particularly as a modulator of mGluR5 receptors linked to cognitive functions and psychotic disorders .

Biological Studies

In biological research, this compound is used as a probe to study enzyme-catalyzed reactions and biological pathways involving brominated compounds. Its interactions with various biological targets can provide insights into metabolic processes and enzyme mechanics.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, suggesting its potential as a lead compound for developing new anticancer drugs.

Case Study 2: Neurological Effects

Research focused on the modulation of mGluR5 receptors showed that this compound could influence cognitive functions. In vitro studies demonstrated its ability to enhance synaptic plasticity, which may have implications for treating neurodegenerative disorders.

Mécanisme D'action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)ethanol depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformations that can be monitored to study enzyme kinetics and mechanisms. In drug development, the compound’s interactions with molecular targets such as receptors or enzymes can be investigated to understand its pharmacological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Positional Isomers

1-(3-Bromophenyl)ethanol

- Molecular Formula : C₈H₉BrO

- Molecular Weight : 201.06 g/mol

- CAS Number: 52780-14-0 This positional isomer has the bromine atom at the meta position instead of the para position.

Functional Group Variants

(4-Bromo-3-methylphenyl)methanol

- Molecular Formula : C₈H₉BrO

- Molecular Weight : 201.06 g/mol

- CAS Number: 149104-89-2 This compound features a primary alcohol (hydroxymethyl group) instead of the secondary ethanol group. The shorter carbon chain may reduce steric hindrance, enhancing reactivity in nucleophilic substitutions or esterifications.

1-(4-Bromo-3-methylphenyl)ethanone

- Molecular Formula : C₉H₉BrO

- Molecular Weight : 213.07 g/mol

- CAS Number : 37074-40-1

The ketone version of the target compound serves as its direct precursor. The carbonyl group increases electrophilicity, making it reactive toward nucleophilic additions (e.g., Grignard reactions) or reductions to form alcohols.

Structural Analogs

1-(4-Bromo-3-methylphenyl)cyclobutanol

- Molecular Formula : C₁₁H₁₃BrO (estimated)

- CAS Number: 1448610-48-7 The cyclobutanol derivative introduces a strained four-membered ring, which may increase acidity of the hydroxyl group due to ring strain. This structural modification could alter solubility and reactivity in comparison to linear alcohols.

Comparative Data Table

Research Findings and Reactivity Insights

- Synthetic Utility: this compound is a versatile intermediate. Its conversion to ethylbromide via PBr₃ demonstrates its role in introducing bromine into complex molecules .

- Functional Group Impact: The secondary alcohol in the target compound may exhibit slower oxidation rates compared to primary alcohols like (4-Bromo-3-methylphenyl)methanol.

- Substituent Effects : The para-bromo and meta-methyl groups on the benzene ring likely direct electrophilic substitutions to specific positions, influencing regioselectivity in further reactions.

Activité Biologique

1-(4-Bromo-3-methylphenyl)ethanol, also known as 2-(4-bromo-3-methylphenyl)ethan-1-ol, is a brominated phenolic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C9H11BrO

- IUPAC Name: 2-(4-bromo-3-methylphenyl)ethanol

The compound can be synthesized through several methods, including the bromination of 3-methylacetophenone followed by reduction. The general reaction pathway involves:

- Bromination: Treating 3-methylacetophenone with bromine in the presence of a catalyst (e.g., iron(III) bromide).

- Reduction: Using reducing agents such as sodium borohydride to convert the resulting bromo ketone into the desired alcohol form.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor . In particular, studies have shown its ability to inhibit alkaline phosphatase with an IC50 value of approximately . This suggests a competitive inhibition mechanism, which is crucial for drug development targeting enzymatic pathways .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Notable findings include:

- Minimum Inhibitory Concentration (MIC): The compound demonstrated varying MIC values against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

- Case Study: In vitro tests showed that derivatives of this compound exhibited significant antibacterial activity against XDR-Salmonella Typhi, with MIC values ranging from to depending on the derivative .

The biological activity of this compound is attributed to its structural features:

- The bromine atom enhances lipophilicity and may facilitate interactions with biological membranes.

- The hydroxyl group contributes to hydrogen bonding with target enzymes or receptors, influencing binding affinity and specificity.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(4-Bromo-phenyl)ethan-1-ol | Lacks methyl group | Reduced reactivity |

| 2-(4-Methylphenyl)ethan-1-ol | Lacks bromine atom | Different chemical properties |

| 2-(4-Chloro-3-methylphenyl)ethan-1-ol | Contains chlorine instead of bromine | Variations in reactivity |

This table highlights how the presence of both bromine and methyl groups in this compound contributes to its distinct biological properties compared to analogs.

Q & A

Q. What are the common synthetic routes for 1-(4-Bromo-3-methylphenyl)ethanol, and how can reaction conditions be optimized?

Basic

The synthesis typically involves nucleophilic substitution or reduction of a ketone precursor. For example, this compound can be synthesized via reduction of 1-(4-Bromo-3-methylphenyl)ethanone using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents like ethanol or tetrahydrofuran (THF) . Optimization involves controlling reaction temperature (e.g., reflux at 60–80°C), stoichiometric ratios (excess reducing agent), and inert atmospheres to prevent oxidation. Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Basic

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the hydroxymethyl (-CH₂OH) group and bromine-substituted aromatic ring.

- Infrared (IR) Spectroscopy : Identification of O-H (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 215.05 g/mol for C₉H₁₁BrO) .

Q. How can researchers resolve data contradictions in crystallographic analysis of this compound?

Advanced

Crystallographic discrepancies often arise from disordered atoms or twinning. Use the SHELX suite (e.g., SHELXL for refinement) to model anisotropic displacement parameters and apply restraints for disordered groups . For twinned data, employ the WinGX interface to analyze metrics (e.g., Hooft parameter) and apply twin-law matrices . Cross-validate with spectroscopic data to confirm molecular geometry.

Q. How does halogen substitution (e.g., bromine vs. chlorine) at the 4-position of the phenyl ring influence biological activity?

Advanced

Bromine’s larger atomic radius and higher electronegativity enhance hydrophobic interactions and binding affinity to enzymes/receptors compared to chlorine. For example, bromine in this compound may improve inhibition of cytochrome P450 enzymes due to stronger van der Waals interactions. Comparative SAR studies with chloro/fluoro analogs can quantify these effects via IC₅₀ assays or X-ray crystallography of ligand-receptor complexes .

Q. What strategies are effective in structure-activity relationship (SAR) studies for derivatives of this compound?

Advanced

- Systematic Substituent Variation : Synthesize derivatives with modifications at the 3-methyl or 4-bromo positions (e.g., methoxy, nitro groups) to assess electronic and steric effects.

- Docking Simulations : Use software like AutoDock to predict binding modes with target proteins (e.g., kinases).

- Biological Assays : Compare antimicrobial or anticancer activity (e.g., MIC values, apoptosis assays) across derivatives.

- Crystallographic Overlays : Superimpose derivative structures with parent compounds to identify critical pharmacophoric features .

Q. How can researchers address challenges in optimizing enantiomeric purity during synthesis?

Advanced

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) for HPLC separation of enantiomers.

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) in hydrogenation steps.

- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions .

Q. What are the best practices for analyzing environmental degradation products of this compound?

Advanced

- LC-MS/MS : Identify degradation products (e.g., debrominated or oxidized metabolites) using electrospray ionization (ESI).

- Ecotoxicological Assays : Test acute toxicity (e.g., Daphnia magna LC₅₀) and biodegradability (OECD 301F) .

- Quantum Chemical Calculations : Predict degradation pathways via density functional theory (DFT) to prioritize experimental analysis.

Propriétés

IUPAC Name |

1-(4-bromo-3-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQAOTIKGTPSSAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.